molecular formula C12H11Cl2NO3 B187873 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid CAS No. 62559-51-7

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B187873
CAS No.: 62559-51-7
M. Wt: 288.12 g/mol
InChI Key: ZHVCKMSAEWCLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.13 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a dichlorobenzoyl group attached to the pyrrolidine ring. This compound is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 3,4-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research involving this compound includes its potential use as a pharmacophore in drug discovery and development.

    Industry: Although not widely used in industrial applications, it serves as a reference compound in analytical chemistry and quality control processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring contributes to the overall binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzoyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dichlorobenzoyl and pyrrolidine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2NO3/c13-8-4-3-7(6-9(8)14)11(16)15-5-1-2-10(15)12(17)18/h3-4,6,10H,1-2,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVCKMSAEWCLOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318617
Record name 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62559-51-7
Record name NSC333197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4-dichlorobenzoyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.